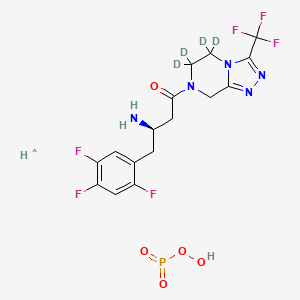
Sitagliptin-d4 Phosphate
概要
説明
Sitagliptin-d4 Phosphate is the deuterium labeled Sitagliptin phosphate . Sitagliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used in conjunction with diet and exercise to improve glycemic control in patients with type 2 diabetes mellitus .
Synthesis Analysis
Two effective processes have been developed for the preparation of sitagliptin phosphate. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Sitagliptin-d4 Phosphate include the reduction of the enamine using NaBH4 and the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid .科学的研究の応用
Pharmacological Applications
Sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor, is primarily known for its role in treating type 2 diabetes. It enhances the levels of active glucagon-like peptide-1 (GLP-1), leading to an increase in insulin release and a decrease in glucagon secretion, demonstrating significant reductions in glycosylated hemoglobin (HbA1c) (Zerilli & Pyon, 2007).
Solid-State Characterization
Understanding the solid-state characteristics of sitagliptin is crucial for pharmaceutical formulation. Different crystalline forms, such as sitagliptin phosphate monohydrate, anhydrous, and base form, have been analyzed using techniques like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). These studies help establish the most suitable form for developing pharmaceutical dosage forms (Stofella et al., 2019).
Synthesis and Manufacturing
The efficient synthesis of sitagliptin is vital for large-scale production. A highly efficient synthesis process has been developed, significantly reducing the total waste generated per kilogram of sitagliptin produced and eliminating aqueous waste streams (Hansen et al., 2009).
Extemporaneous Preparation and Stability
The preparation of a stable sitagliptin phosphate solution is essential for patients who cannot take oral solid dosage forms. A study has successfully prepared a stable extemporaneous solution using pure sitagliptin phosphate powder, providing an alternative for patients with swallowing problems (Zaid et al., 2022).
Hepatoprotective Effects
Sitagliptin has shown hepatoprotective effects against methotrexate-induced liver toxicity. This suggests its potential application beyond diabetes management, possibly mediated through modulation of Nrf2 and NF-κB signaling pathways and suppression of inflammatory and apoptotic processes (Abo-Haded et al., 2017).
Process Impurities and Degradants Analysis
Analyzing process impurities and degradants of sitagliptin phosphate is crucial for ensuring the safety and efficacy of the drug. Validated methods like RP-LC have been developed for this purpose (Vuyyuru et al., 2017).
Anti-Inflammatory Action
Sitagliptin has demonstrated an anti-inflammatory action, suggesting its potential use in inflammatory conditions. This effect might be linked to the suppression of proinflammatory cytokines and signaling pathways (Makdissi et al., 2012).
作用機序
Sitagliptin-d4 Phosphate is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a serine protease that is ubiquitously expressed in many cell types . It is used in conjunction with diet and exercise to improve glycemic control in patients with type 2 diabetes mellitus .
Target of Action
The primary target of Sitagliptin-d4 Phosphate is the DPP-4 enzyme . This enzyme is involved in the inactivation of incretin hormones, which are gut-derived peptides that are released into the circulation after ingestion of a meal .
Mode of Action
Sitagliptin-d4 Phosphate interacts with DPP-4, inhibiting its activity . This inhibition leads to glucose-dependent increases in insulin and decreases in glucagon, thereby improving control of blood sugar . It has also been found to reduce TNFα or LPS-induced cellular reactive oxygen species (ROS) level, cell apoptosis, and protein expression in the NFκB signaling pathway in HepG2 cells or primary mouse hepatocytes .
Biochemical Pathways
Sitagliptin-d4 Phosphate affects several biochemical pathways. It enhances the levels of active incretin hormones, leading to an increase in insulin secretion and a decrease in glucagon levels . It also activates the p62–Keap1–Nrf2 signalling pathway, alleviating oxidative stress and excessive autophagy in severe acute pancreatitis-related acute lung injury .
Pharmacokinetics
Sitagliptin-d4 Phosphate is orally administered and has a bioavailability of 87% . It is metabolized in the liver by CYP3A4 and CYP2C8 enzymes, and 80% of the drug is excreted through the kidneys . The elimination half-life of Sitagliptin-d4 Phosphate is between 8 to 14 hours .
Result of Action
The action of Sitagliptin-d4 Phosphate results in molecular and cellular effects that improve glycemic control in patients with type 2 diabetes mellitus . It reduces histological damage, edema, and myeloperoxidase activity in the lung, decreases the expression of pro-inflammatory cytokines, and inhibits excessive autophagy and ROS production .
Action Environment
The action, efficacy, and stability of Sitagliptin-d4 Phosphate can be influenced by environmental factors. For instance, the presence of lipopolysaccharide (LPS) can induce ROS production and activate autophagy, which can be further enhanced by Nrf2 knockdown . Sitagliptin-d4 phosphate can reduce these effects, suggesting that it may have therapeutic potential in various inflammatory conditions .
Safety and Hazards
Sitagliptin-d4 Phosphate may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
特性
InChI |
InChI=1S/C16H15F6N5O.HO4P.H/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;/t9-;;/m1../s1/i1D2,2D2;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFRPSLDGPIQBE-JBNLRCFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H].[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].OOP(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F6N5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



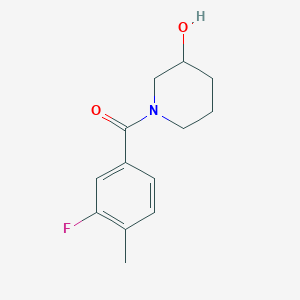
![3-{4-[(Oxolan-2-yl)methyl]piperazin-1-yl}propanoic acid](/img/structure/B1462603.png)
![3-{[3-(Trifluoromethyl)phenyl]methoxy}phenol](/img/structure/B1462604.png)
![2-[4-(Trifluoromethoxy)phenyl]thiazole-5-carboxylic Acid](/img/structure/B1462605.png)
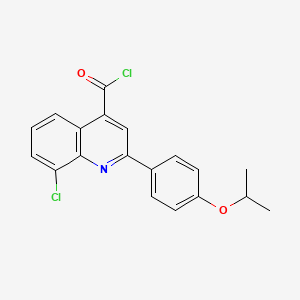

![4-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1462614.png)

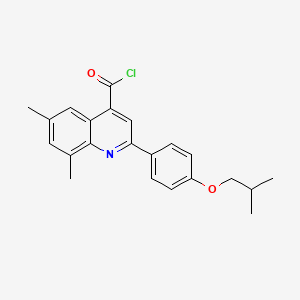


![1,3,2-Dioxaborolane, 2-[4-(1,1-difluoroethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1462619.png)
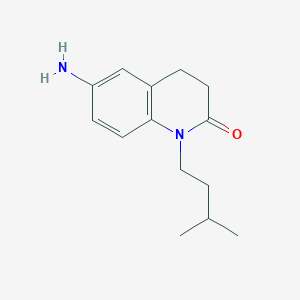
![2-(4-aminopiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1462624.png)